molecular formula C19H21BN2O2 B8509816 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

Cat. No.: B8509816
M. Wt: 320.2 g/mol
InChI Key: DYXLUXFBNTZYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole is a compound that combines the structural features of benzoimidazole and dioxaborolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole typically involves the coupling of a benzoimidazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, reduced benzoimidazole compounds, and substituted benzoimidazole derivatives .

Scientific Research Applications

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological applications. Additionally, the benzoimidazole moiety can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole is unique due to its combination of the benzoimidazole and dioxaborolane moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21BN2O2

Molecular Weight

320.2 g/mol

IUPAC Name

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C19H21BN2O2/c1-18(2)19(3,4)24-20(23-18)14-10-11-17-16(12-14)21-13-22(17)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI Key

DYXLUXFBNTZYKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 5-bromo-1-phenyl-1H-benzoimidazole according to general Method I for borylation described above for preparation of 4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxy-phenyl)-[1,3,2]dioxaborolane.

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